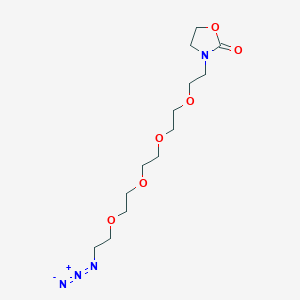

Azido-PEG4-oxazolidin-2-one

Vue d'ensemble

Description

Azido-PEG4-oxazolidin-2-one is a bifunctional crosslinker that contains both an azide group and an oxazolidin group. The azide group enables Click Chemistry, while the oxazolidin-2-one group serves as an efficient ligand for the copper-catalyzed N-arylation of pyrrole, imidazole, and indole. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The final step involves the formation of the oxazolidin-2-one ring through cyclization reactions .

Industrial Production Methods

Industrial production of Azido-PEG4-oxazolidin-2-one follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification using techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Azido-PEG4-oxazolidin-2-one undergoes various chemical reactions, including:

Click Chemistry: The azide group participates in Click Chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction

N-Arylation: The oxazolidin-2-one group acts as a ligand in copper-catalyzed N-arylation reactions with pyrrole, imidazole, and indole

Common Reagents and Conditions

Click Chemistry: Common reagents include copper(I) catalysts and alkyne substrates. .

N-Arylation: Reagents include copper(I) salts, aryl halides, and bases. .

Major Products

Applications De Recherche Scientifique

Bioconjugation

Azido-PEG4-oxazolidin-2-one is widely used in bioconjugation processes, where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids. The azide group reacts with alkyne-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This method is advantageous because:

- High Efficiency : The reaction occurs quickly with minimal by-products.

- Stable Bonds : The formed triazole bonds are stable under physiological conditions.

- Versatility : It can be used with a wide range of biomolecules, enhancing their functionality for research and therapeutic applications .

Case Study: Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound serves as a linker that stabilizes the conjugate in circulation while facilitating the targeted delivery of cytotoxic agents to cancer cells. The hydrophilic PEG spacer improves solubility and reduces immunogenicity, making ADCs more effective in targeted therapies .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the pharmacokinetics and bioavailability of therapeutic agents. Its ability to form stable conjugates allows for:

- PEGylation : This process increases the solubility and half-life of drugs in systemic circulation.

- Targeted Delivery : By attaching targeting moieties to the azide group, drugs can be delivered specifically to diseased tissues, minimizing side effects .

Example Application: Cancer Therapy

In cancer treatment, this compound has been utilized to create novel formulations that improve the delivery of chemotherapeutic agents directly to tumor sites. This targeted approach not only enhances efficacy but also reduces systemic toxicity associated with conventional chemotherapy .

Click Chemistry Applications

This compound plays a pivotal role in click chemistry, particularly in the synthesis of complex biomolecular architectures. Its applications include:

- Synthesis of Bioconjugates : Facilitating the formation of diverse biomolecular constructs for research purposes.

- Surface Modification : Enhancing the biocompatibility of materials by modifying surfaces with functional groups through click reactions .

Research Findings

Recent studies have highlighted the potential of using this compound in developing new therapeutic strategies against diseases characterized by unregulated angiogenesis, such as cancer and ocular diseases. By enabling precise modifications to therapeutic molecules, researchers can enhance their activity and selectivity .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Bioconjugation | Linking biomolecules for enhanced functionality | High efficiency, stable bonds |

| Drug Delivery | Improving solubility and targeted delivery | Reduced toxicity, increased efficacy |

| Click Chemistry | Synthesis of complex biomolecular structures | Versatile applications in research and therapeutics |

Mécanisme D'action

The mechanism of action of Azido-PEG4-oxazolidin-2-one involves its bifunctional nature:

Comparaison Avec Des Composés Similaires

Similar Compounds

Azido-PEG3-oxazolidin-2-one: Similar structure but with a shorter PEG spacer.

Azido-PEG5-oxazolidin-2-one: Similar structure but with a longer PEG spacer.

Azido-PEG4-carbamate: Contains a carbamate group instead of an oxazolidin-2-one ring

Uniqueness

Azido-PEG4-oxazolidin-2-one is unique due to its optimal PEG spacer length, which balances solubility and reactivity. The combination of the azide group and the oxazolidin-2-one ring makes it a versatile crosslinker for various chemical and biological applications .

Activité Biologique

Azido-PEG4-oxazolidin-2-one is a bifunctional crosslinker that has garnered attention in the fields of medicinal chemistry and bioconjugation due to its unique structural features and versatile applications. This compound combines an azide group, which is pivotal for Click Chemistry, with an oxazolidin-2-one moiety, enhancing its utility in various biological contexts.

Chemical Structure and Properties

- Molecular Formula : C13H24N4O6

- Molecular Weight : 332.4 g/mol

- Functional Groups : Azide and Oxazolidin

- Purity : 98%

- Storage Conditions : -20°C

The presence of a polyethylene glycol (PEG) spacer increases the solubility of this compound in aqueous media, making it suitable for biological applications where solubility is critical .

The azide group facilitates bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for selective labeling and modification of biomolecules without interfering with native biological processes. The oxazolidin-2-one component acts as a ligand in various coupling reactions, enhancing the compound's reactivity towards amines and other nucleophiles .

Biological Applications

This compound has been utilized in several key areas:

- Bioconjugation : It serves as a linker in antibody-drug conjugates (ADCs), where it connects cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells.

- Protein Labeling : The azide functionality enables the labeling of proteins with fluorescent dyes or other probes, facilitating studies in cell biology and biochemistry.

- Drug Development : Its application in the synthesis of PROTACs (proteolysis-targeting chimeras) has been explored, where it aids in the selective degradation of target proteins within cells .

Case Study 1: Antibody-Drug Conjugates

In a study focused on ADCs, this compound was incorporated into the linker system connecting an antibody to a potent cytotoxic agent. The resulting conjugate demonstrated enhanced selectivity and efficacy against melanoma cell lines A375 and SKMEL5. The study highlighted that the use of this compound improved the pharmacokinetic profile compared to traditional linkers .

Case Study 2: Protein Labeling

A recent investigation into protein labeling techniques utilized this compound to attach fluorescent markers to specific proteins within live cells. The results indicated successful labeling without significant perturbation of protein function or cellular processes, showcasing its potential for real-time imaging studies .

Comparative Analysis of Similar Compounds

| Compound | Functional Groups | Molecular Weight | Application Area |

|---|---|---|---|

| This compound | Azide, Oxazolidin | 332.4 g/mol | Bioconjugation, PROTACs |

| Br-PEG2-oxazolidin-2-one | Bromine, Oxazolidin | 250.3 g/mol | PROTAC Linkers |

| PEG-based linkers | Various | Varies | General bioconjugation |

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O6/c14-16-15-1-4-19-7-9-21-11-12-22-10-8-20-5-2-17-3-6-23-13(17)18/h1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVWHKLBYQKZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401181528 | |

| Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919045-03-6 | |

| Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxazolidinone, 3-(14-azido-3,6,9,12-tetraoxatetradec-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.